molecular formula C7H8BrClFN B1271921 3-Bromo-4-fluorobenzylamine hydrochloride CAS No. 202865-68-7

3-Bromo-4-fluorobenzylamine hydrochloride

Cat. No. B1271921
M. Wt: 240.5 g/mol
InChI Key: RSFNYNQGERWCMT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzylamine hydrochloride is a chemical compound that is not directly synthesized or studied in the provided papers. However, related compounds and methodologies can provide insights into its potential synthesis and properties. For instance, the synthesis of similar fluorobenzyl bromides has been explored for the production of radiotracers in PET imaging . Additionally, the synthesis of compounds containing the 4-fluorobenzyl moiety has been reported, which are important intermediates in pharmaceutical development . The introduction of a benzyl ether-type protecting group with a fluorine substituent has also been described, indicating the stability of such groups under certain conditions .

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves multiple steps, including bromination, lithiation, and catalytic reactions . For example, the synthesis of 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide involves bromination using HBr or triphenyldibromophosphorane . Similarly, the synthesis of 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starts from 5-bromo-2-methoxypyridine and involves a lithium–bromine exchange followed by addition to 4-fluorobenzaldehyde . These methodologies could potentially be adapted for the synthesis of 3-Bromo-4-fluorobenzylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . For instance, the structure of 3-Bromo-2-fluorobenzoic acid was confirmed by MS and 1H NMR . These techniques are crucial for verifying the identity and purity of synthesized compounds, and similar methods would likely be used to analyze the structure of 3-Bromo-4-fluorobenzylamine hydrochloride.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination, hydrolysis, diazotization, deamination, and halodeboronation . For example, the optimized conditions for the bromination of 2-amino-6-fluorobenzonitrile to produce 3-Bromo-2-fluorobenzoic acid were established, demonstrating the feasibility of such reactions under mild conditions suitable for industrial-scale production . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides has also been studied, indicating the versatility of halogenation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-4-fluorobenzylamine hydrochloride are not directly reported, the properties of similar compounds can provide some insights. For example, the stability of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group under oxidizing conditions suggests that fluorine substituents can confer stability to certain chemical groups . Additionally, the synthesis of 3-fluoroaspartic acid and the discussion of its stereochemistry highlight the importance of understanding the physical and chemical properties of fluorinated compounds .

Scientific Research Applications

Organic Synthesis and Chemical Fields

3-Bromo-4-fluorobenzylamine hydrochloride is relevant in organic synthesis, playing a critical role in the production of various intermediates for medicines, pesticides, and chemical industries. A study by Wang Ling-ya (2015) elaborates on the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, an important intermediate, which is widely utilized in these fields.

Supramolecular Chemistry

In the realm of supramolecular chemistry, 3-Bromo-4-fluorobenzylamine hydrochloride contributes significantly to the self-assembly of supramolecular salts. A study by Shi Wang et al. (2015) highlights how 4-fluorobenzylamine, along with halide ions or metal chloride, forms various supramolecular architectures through intermolecular interactions, including strong hydrogen bonds.

Photodynamic Therapy

3-Bromo-4-fluorobenzylamine hydrochloride has applications in photodynamic therapy for cancer treatment. Research by M. Pişkin et al. (2020) demonstrates the synthesis of zinc phthalocyanine substituted with benzylideneamino groups containing 3-Bromo-4-fluorobenzylamine, which shows promising results as a Type II photosensitizer in cancer treatment.

Materials Science

In materials science, 3-Bromo-4-fluorobenzylamine hydrochloride is used in the synthesis of various compounds with potential applications. For example, the study by R. A. Hussein (2015) discusses its use as a corrosion inhibitor for mild steel in HCl media.

Antitumor Applications

The compound also shows potential in antitumor applications. Karunanidhi Murali et al. (2017) synthesized novel hetero annulated carbazoles using 3-Bromo-4-fluorobenzylamine and evaluated their in vitro antitumor activity, suggesting its use as a therapeutic drug against cancer cell proliferation.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromo-4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNYNQGERWCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369277
Record name 3-Bromo-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzylamine hydrochloride

CAS RN

202865-68-7
Record name Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1)
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